Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
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Overview
Description
N,N-Dimethyl-5-(piperidine-1-sulfonyl)naphthalen-1-amine: is a chemical compound with the molecular formula C16H21N3O2S and a molecular weight of 319.43 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with a piperidine-1-sulfonyl group and a dimethylamine group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-(piperidine-1-sulfonyl)naphthalen-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and piperidine.
Sulfonylation: The naphthalene derivative undergoes sulfonylation with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Dimethylation: The resulting intermediate is then subjected to dimethylation using dimethylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-5-(piperidine-1-sulfonyl)naphthalen-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
N,N-Dimethyl-5-(piperidine-1-sulfonyl)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-(piperidine-1-sulfonyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- N,N-Dimethyl-5-(piperazin-1-ylsulfonyl)naphthalen-1-amine
- N,N-Dimethyl-5-(morpholin-1-ylsulfonyl)naphthalen-1-amine
- N,N-Dimethyl-5-(pyrrolidin-1-ylsulfonyl)naphthalen-1-amine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the naphthalene ring (piperidine, piperazine, morpholine, pyrrolidine).
- Chemical Properties: These structural variations lead to differences in chemical reactivity, solubility, and stability.
- Applications: While all these compounds have similar applications in research, their specific uses may vary based on their unique properties .
Biological Activity
Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various therapeutic contexts.
Structural Characteristics
Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is characterized by a piperidine ring connected to a sulfonamide group, which is further linked to a dimethylamino-substituted naphthalene moiety. Its molecular formula is C17H20N2O2S, with an average molecular weight of approximately 318.44 g/mol. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, making it a candidate for pharmacological investigations.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine ring through cyclization reactions.
- Sulfonylation of the naphthalene derivative to introduce the sulfonamide functionality.
- Dimethylation to achieve the dimethylamino substitution.
Anticancer Properties
Research has indicated that Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives related to this compound demonstrate increased cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. The compound's mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests its potential as a modulator of neurotransmitter systems. Specifically, it may act as an inhibitor of serotonin reuptake and exhibit antidepressant-like effects through interaction with serotonin receptors . In vitro studies have demonstrated that related piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, which are essential enzymes in neurodegenerative conditions like Alzheimer's disease .
Case Studies
- Study on Anticancer Activity : A series of Mannich bases derived from similar structures were evaluated for their cytotoxicity against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines. Results showed that compounds with piperidine structures exhibited enhanced activity compared to traditional chemotherapeutics .
- Neuropharmacological Evaluation : In another study assessing the antidepressant potential of nitrogen-containing heterocycles, Piperidine derivatives were found to have significant activity in inhibiting serotonin reuptake, suggesting their utility in treating mood disorders .
Comparative Analysis with Related Compounds
To understand the unique properties of Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Methyl-N-[5-(dimethylamino)-1-naphthyl]sulfonamide | C15H16N2O2S | Lacks piperidine ring |
N-[5-(dimethylamino)-1-naphthyl]acetamide | C14H15N2O | Contains acetamide instead of sulfonamide |
N,N-Dimethyl-4-piperidone | C10H17N | Simple piperidine derivative without aromatic substitution |
The complexity of Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- allows for diverse interactions within biological systems, making it a compelling subject for drug design and biochemical research.
Properties
CAS No. |
6071-68-7 |
---|---|
Molecular Formula |
C17H22N2O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N,N-dimethyl-5-piperidin-1-ylsulfonylnaphthalen-1-amine |
InChI |
InChI=1S/C17H22N2O2S/c1-18(2)16-10-6-9-15-14(16)8-7-11-17(15)22(20,21)19-12-4-3-5-13-19/h6-11H,3-5,12-13H2,1-2H3 |
InChI Key |
IRHRWFMGWZOGDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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